N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
Overview
Description
N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenyl groups and a dihydropyridazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridazine core, followed by the introduction of methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carbamoyl linkage under controlled conditions, often using reagents like carbonyldiimidazole (CDI) or similar coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group in the dihydropyridazine core can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carbonyl group would yield alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions due to its unique structure.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl groups may facilitate binding to hydrophobic pockets in proteins, while the dihydropyridazine core could interact with active sites or catalytic residues. This compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-1-{[(2-hydroxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
- N-(4-methoxyphenyl)-1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
Uniqueness
N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of two methoxyphenyl groups, which may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[2-(2-methoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-29-15-9-7-14(8-10-15)22-21(28)17-11-12-20(27)25(24-17)13-19(26)23-16-5-3-4-6-18(16)30-2/h3-12H,13H2,1-2H3,(H,22,28)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPBWRPURCUMGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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